molecular formula C12H13N3O2 B1419996 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 1234180-60-9

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1419996
M. Wt: 231.25 g/mol
InChI Key: FRYOQOBIOINBNB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield and purity of the final product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would look at the reactants and products of these reactions, the conditions under which they occur, and the mechanisms by which they happen.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Antibacterial and Lipoxygenase Inhibition

Research by Abbasi et al. (2017) in the Turkish Journal of Pharmaceutical Sciences explored the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring. This research aimed to develop potential therapeutic agents for bacterial infections and inflammatory ailments. The study found that some synthesized compounds, including derivatives of 1,4-benzodioxin, showed good inhibitory activity against various Gram-positive and Gram-negative bacterial strains and decent inhibition against the lipoxygenase enzyme, indicating potential for the treatment of inflammatory diseases (Abbasi et al., 2017).

Bacterial Biofilm Inhibition and Cytotoxicity

A 2020 study by Abbasi et al. in the Pakistan Journal of Pharmaceutical Sciences synthesized new derivatives of 1,4-benzodioxin and evaluated their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. The study concluded that certain compounds displayed suitable inhibitory action against these bacterial biofilms and showed docile cytotoxicity (Abbasi et al., 2020).

Antimicrobial and Antifungal Activities

In a 2020 publication in the Pakistan Journal of Pharmaceutical Sciences, Abbasi et al. discussed the synthesis of various 1,4-benzodioxin derivatives and their evaluation for antimicrobial and antifungal activities. The study found that certain compounds exhibited significant antibacterial and antifungal potential, indicating their usefulness as potential therapeutic agents (Abbasi et al., 2020).

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites

A study by Titi et al. (2020) in the Journal of Molecular Structure synthesized and characterized various pyrazole derivatives, including 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine. The study identified antitumor, antifungal, and antibacterial pharmacophore sites in these compounds, providing insights into their potential therapeutic applications (Titi et al., 2020).

Antibacterial Agents and Enzyme Inhibitors

Abbasi et al. (2019) in the Brazilian Journal of Pharmaceutical Sciences researched the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. The study concluded that several compounds exhibited substantial inhibitory activity against enzymes, suggesting their potential as antibacterial agents and enzyme inhibitors (Abbasi et al., 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or sensitization, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of areas where further research could be beneficial. It could involve suggestions for new synthetic routes, new reactions to study, or new biological activities to investigate.


properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-11(12(13)15-14-7)8-2-3-9-10(6-8)17-5-4-16-9/h2-3,6H,4-5H2,1H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOQOBIOINBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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